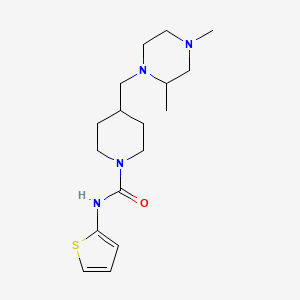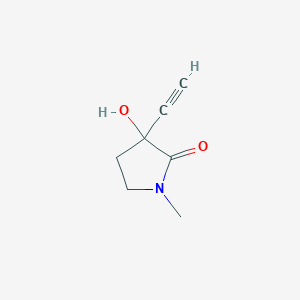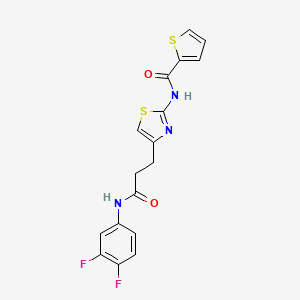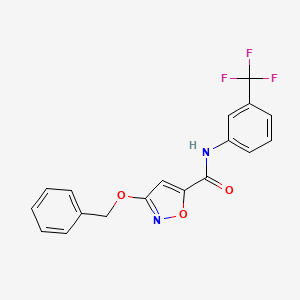
3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has shown promising results in various studies.
Applications De Recherche Scientifique
Inhibitory Properties in Medicinal Chemistry
Isoxazole compounds, including derivatives similar to 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide, have been explored for their potent inhibitory properties against various human carbonic anhydrase isoforms. These studies highlight their potential as targets for antiglaucoma drugs and in treating neuropathic pain (Altug et al., 2017).
Potential in Cancer Therapy
Research on N-phenyl-5-carboxamidyl isoxazole derivatives has demonstrated promising anticancer activity, specifically in the context of colon cancer. These compounds have been shown to interfere with key signaling pathways, presenting a potential avenue for cancer therapy (Shaw et al., 2012).
Use in pH Sensing and Environmental Monitoring
Isoxazole-based compounds have been developed as ratiometric fluorescent chemosensors for pH, showing high sensitivity in the physiological pH range. This application is particularly relevant for detecting pH fluctuations in biological samples and environmental monitoring (Li et al., 2018).
Antimicrobial and Antioxidant Activities
Some isoxazole derivatives have shown significant antimicrobial and antioxidant activities. These properties suggest their potential use in the development of new therapeutic agents for treating infections and oxidative stress-related conditions (Sindhe et al., 2016).
Development of Organic Light-Emitting Diodes (OLEDs)
Research into iridium(III) complexes bearing isoxazole-substituted amide ligands has led to the development of materials with applications in organic light-emitting diodes. These materials show potential for high-efficiency, low roll-off performance in OLEDs (Zhang et al., 2016).
Propriétés
IUPAC Name |
3-phenylmethoxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)13-7-4-8-14(9-13)22-17(24)15-10-16(23-26-15)25-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJOCBDNYXNJOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

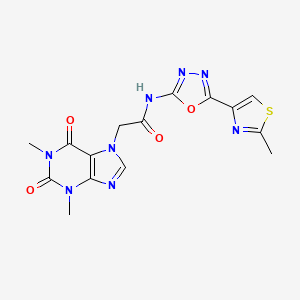


![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B2380449.png)
![5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2380450.png)
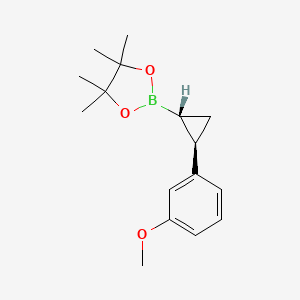
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)
![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2380455.png)
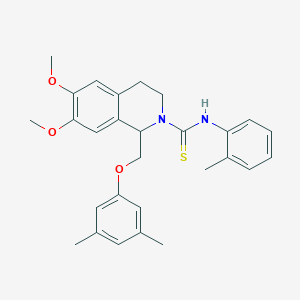
![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B2380460.png)
